Aptazapine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
71576-40-4 |
|---|---|
Molecular Formula |
C16H19N3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
17-methyl-6,14,17-triazatetracyclo[12.4.0.02,6.08,13]octadeca-2,4,8,10,12-pentaene |
InChI |
InChI=1S/C16H19N3/c1-17-9-10-19-14-6-3-2-5-13(14)11-18-8-4-7-15(18)16(19)12-17/h2-8,16H,9-12H2,1H3 |
InChI Key |
MNHDDERDSNZCCK-UHFFFAOYSA-N |
SMILES |
CN1CCN2C(C1)C3=CC=CN3CC4=CC=CC=C42 |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CN3CC4=CC=CC=C42 |
Other CAS No. |
71576-40-4 |
Related CAS |
71576-41-5 (maleate[1:1]) |
Synonyms |
1,3,4,14b-tetrahydro-2-methyl-10H-pyrazino-(1,2-a)pyrrolo(2,1-c)(1,4)benzodiazepine aptazapine aptazapine maleate (1:1) CGS 7525A CGS-7525A |
Origin of Product |
United States |
Synthetic Chemistry and Stereochemical Investigations of Aptazapine
Enantioselective Synthesis and Chiral Resolution of Aptazapine and its Derivatives
This compound possesses a chiral center at the 14b position of the tetracyclic ring system, leading to (R)- and (S)-enantiomers nih.govresearchgate.net. The enantioselective synthesis of this compound has been achieved using asymmetric transfer hydrogenation as a key step. This method can yield both (R)- and (S)-enantiomers, although initial enantiomeric excess (ee) may require further purification, such as crystallization, to achieve high enantiopurity (e.g., 98% ee) researchgate.net. The final enantiopure this compound forms are then obtained through subsequent steps researchgate.net.
Chiral resolution of this compound and its derivatives can be accomplished using direct High-Performance Liquid Chromatography (HPLC) on polysaccharide-based chiral stationary phases (CSPs). Both coated-type CSPs (like Chiralcel OD and Chiralpak AD) and immobilized-type CSPs (like Chiralpak IA) have been successfully employed for the enantioseparation of this compound derivatives in various mobile phase systems, including normal-phase and polar-organic modes nih.govresearchgate.netpatsnap.com. Semipreparative scale chromatographic resolutions have been performed to obtain sufficient quantities of enantiomers for studying their chiroptical properties nih.gov. The absolute configuration of separated enantiomers can be empirically determined by comparing their chiroptical data with those of structurally related compounds like Mianserin (B1677119) nih.gov.
Development of this compound Analogues for Research Purposes
The development of this compound analogues is an active area of research aimed at exploring the structure-activity relationships and identifying compounds with modified or improved pharmacological properties. These analogues often involve modifications to the core tetracyclic structure or the appended functional groups. For instance, the synthesis of analogues related to isonoraptazepine (B52079) (a derivative lacking the N-methyl group) has been reported to investigate their antidepressant effects researchgate.net. Another study explored the synthesis of a new tetracyclic system related to this compound through a one-pot double annelation acs.orgresearchgate.net. Research on analogues can involve various synthetic strategies, including condensation reactions, cyclizations, and functional group interconversions chula.ac.thajol.inforesearchgate.net. These studies contribute to understanding how structural changes influence the interaction with biological targets, such as adrenergic and serotonergic receptors, which are relevant to this compound's activity smolecule.comwikipedia.org.
Novel Methodologies in this compound Synthesis
Research continues into developing novel and more efficient methodologies for the synthesis of this compound and its related structures. While specific "novel" methods solely focused on this compound's total synthesis in recent literature are not extensively detailed in the provided snippets beyond the mentioned asymmetric transfer hydrogenation researchgate.net and one-pot double annelation acs.orgresearchgate.net, the broader field of synthesizing related tetracyclic systems and chiral amines is constantly evolving. For example, studies on the synthesis of pyrrolobenzothiadiazepines and related compounds explore new reaction pathways and intermediate formations hud.ac.uk. Similarly, advancements in asymmetric catalysis, such as iridium-catalyzed hydrogenation of cyclic imines, offer potential routes to chiral cyclic amines that could be relevant building blocks for this compound or its analogues researchgate.net. The use of azide (B81097) rearrangement chemistry has also been explored for the synthesis of benzoazepine derivatives, a structural class related to the core of this compound nih.gov. These ongoing efforts in synthetic methodology aim to improve yields, reduce steps, control stereochemistry more effectively, and provide access to a wider range of structural variations for research and development.
Molecular Pharmacology and Receptor Interaction Profiles of Aptazapine
Alpha-2 Adrenergic Receptor Antagonism by Aptazapine
This compound is characterized as a potent antagonist of alpha-2 (α2) adrenergic receptors. nih.goviiab.mewikipedia.org This antagonism is a primary feature of its pharmacological activity.
Quantitative Assessment of Alpha-2 Adrenoceptor Binding Affinity
Receptor Selectivity within Adrenergic Receptor Subtypes
This compound exhibits a notable selectivity for the α2-adrenergic receptor subtype over the alpha-1 (α1) subtype. This has been demonstrated in binding assays where this compound did not potently inhibit the binding of ³H-prazosin, a radioligand specific for α1-adrenoceptors. nih.gov This selectivity suggests that the pharmacological effects of this compound are primarily mediated through its interaction with α2-receptors. Further detailed studies on its binding affinity across the different isoforms of the α2-receptor (α2A, α2B, and α2C) are needed to fully characterize its selectivity profile within this receptor family.
Comparative Antagonistic Activity with Related Compounds (e.g., Mianserin)
The antagonistic properties of this compound at the α2-adrenoceptor have been compared to those of mianserin (B1677119), a structurally related tetracyclic antidepressant. In vitro, in a ³H-clonidine binding assay, this compound was found to be nearly equipotent to mianserin. nih.gov However, in vivo functional assays have suggested that this compound is approximately 10 times more potent as an α2-adrenergic receptor antagonist than mianserin. iiab.me This highlights a potential difference in the in vitro binding affinity versus in vivo functional activity between these two compounds.
Table 1: Comparative α2-Adrenergic Receptor Antagonism
| Compound | In Vitro Binding Affinity (vs. ³H-clonidine) | In Vivo Potency |
| This compound (CGS-7525A) | Potent inhibitor, nearly equipotent to Mianserin nih.gov | ~10x more potent than Mianserin iiab.me |
| Mianserin | Potent inhibitor, nearly equipotent to this compound nih.gov | - |
Note: Specific Ki or IC50 values for this compound are not available in the cited literature for a direct quantitative comparison in this table.
Serotonin (B10506) Receptor Interactions of this compound
In addition to its effects on the adrenergic system, this compound also interacts with serotonin (5-HT) receptors.
5-HT2 Receptor Antagonism and Inverse Agonism
This compound has been identified as a 5-HT2 receptor antagonist. nih.goviiab.me In vitro studies have shown that both this compound and mianserin can displace the binding of ³H-spiroperidol from 5-HT2 binding sites in the frontal cortex. nih.gov This indicates that this compound has a notable affinity for this receptor subtype. The specific binding affinities for the different 5-HT2 subtypes (5-HT2A, 5-HT2B, and 5-HT2C) and the functional consequences of this binding, including whether it acts as a neutral antagonist or an inverse agonist at these subtypes, require further elucidation from dedicated research.
Evaluation of Other Serotonin Receptor Subtype Interactions
Comprehensive screening of this compound's activity across a wider range of serotonin receptor subtypes is not extensively detailed in the currently available literature. To fully understand its serotonergic profile, further research is necessary to investigate its binding affinities and functional effects at other 5-HT receptor families, such as the 5-HT1, 5-HT3, 5-HT4, 5-HT5, 5-HT6, and 5-HT7 receptors.
Table 2: Summary of this compound Receptor Interactions
| Receptor Family | Receptor Subtype | Interaction Profile |
| Adrenergic | Alpha-2 | Potent Antagonist nih.goviiab.me |
| Alpha-1 | Low Affinity nih.gov | |
| Serotonin | 5-HT2 | Antagonist nih.goviiab.me |
Absence of Significant Serotonin Reuptake Inhibition
A primary mechanism of action for the most widely prescribed class of antidepressants, the selective serotonin reuptake inhibitors (SSRIs), is the blockade of the serotonin transporter (SERT). williams.edulbl.gov This transporter is responsible for clearing serotonin from the synaptic cleft, thereby terminating its signaling. lbl.gov By inhibiting this reuptake process, SSRIs increase the concentration and duration of serotonin in the synapse, enhancing serotonergic neurotransmission. williams.edu
In stark contrast to SSRIs, this compound demonstrates no significant activity at the serotonin transporter. iiab.mewikipedia.orgdrugbank.com Multiple pharmacological studies have confirmed that it does not meaningfully inhibit the reuptake of serotonin or norepinephrine (B1679862). iiab.mewikipedia.org This lack of interaction with monoamine transporters is a defining feature of its pharmacological profile and distinguishes it from many other antidepressant agents, such as tricyclics and SSRIs. nih.gov This characteristic suggests that the antidepressant-like effects observed in preclinical studies are mediated by other receptor-based mechanisms.
Histamine (B1213489) H1 Receptor Inverse Agonism by this compound
This compound has been identified as a potent inverse agonist at the histamine H1 receptor. iiab.mewikipedia.org To understand this action, it is important to differentiate between an antagonist and an inverse agonist. Histamine H1 receptors, like many G-protein-coupled receptors (GPCRs), can exist in an equilibrium between an inactive and an active conformation, with some receptors adopting the active state even in the absence of the natural ligand (histamine). nih.gov This phenomenon is known as constitutive activity. nih.gov
This compound Receptor Interaction Profile
| Receptor/Transporter | Interaction Type | Potency/Effect |
|---|---|---|
| α2-Adrenergic Receptor | Antagonist | Potent (approx. 10x mianserin) |
| 5-HT2 Receptor | Antagonist | Significant |
| Histamine H1 Receptor | Inverse Agonist | Significant |
| Serotonin Transporter (SERT) | Reuptake Inhibition | Not significant |
| Norepinephrine Transporter (NET) | Reuptake Inhibition | Not significant |
This table summarizes the key pharmacological actions of this compound based on available research. iiab.mewikipedia.orgdrugbank.com
Modulation of Other Neurotransmitter Systems (e.g., Dopamine (B1211576), Glutamate (B1630785), GABAA)
Dopamine: Direct interaction of this compound with dopamine receptors is not a prominent feature of its pharmacological profile. nih.gov However, this compound can indirectly influence dopaminergic neurotransmission. As a potent antagonist of α2-adrenergic receptors, this compound can increase the firing rate of noradrenergic neurons. These neurons, in turn, can influence dopamine release in various brain regions, including the prefrontal cortex. Furthermore, studies on the related compound mirtazapine (B1677164) have shown that it can increase extracellular dopamine levels in the prefrontal cortex, an effect mediated by both α2-adrenergic blockade and facilitation of 5-HT1A receptor function. nih.gov Dopamine receptors themselves are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families, which play critical roles in cognition, motivation, and motor control. frontiersin.org The modulation of these systems, even indirectly, can be a crucial component of an antidepressant's effects.
Glutamate: The glutamatergic system, which utilizes the brain's primary excitatory neurotransmitter, glutamate, is fundamental to synaptic plasticity, learning, and memory. nih.govwikipedia.org It acts through ionotropic receptors (NMDA, AMPA, kainate) and metabotropic receptors (mGluRs). nih.gov There is currently a lack of significant evidence in the scientific literature to suggest that this compound directly modulates glutamate receptors as a primary mechanism of action. Its effects are likely upstream of any changes in the glutamate system, resulting from its primary interactions with adrenergic and serotonergic receptors.
GABAA: The gamma-aminobutyric acid (GABA) system is the main inhibitory neurotransmitter system in the central nervous system, acting primarily through GABAA (ionotropic) and GABAB (metabotropic) receptors. nih.govnih.gov GABAA receptors are ligand-gated chloride channels that, when activated, typically hyperpolarize the neuron, making it less likely to fire. researchgate.net Some antidepressant treatments have been shown to modulate GABAA receptors after prolonged administration. nih.gov However, direct, high-affinity binding to and modulation of GABAA receptors are not considered primary pharmacological actions of this compound.
Neurotransmitter Release and Signal Transduction Modulation
This compound's mechanism of action is fundamentally tied to its ability to modulate the release of neurotransmitters and the intracellular signaling pathways they activate.
Neurotransmitter Release: The most significant action of this compound in this regard is its potent antagonism of α2-adrenergic receptors. iiab.mewikipedia.org These receptors are primarily located presynaptically on noradrenergic neurons, where they function as autoreceptors, and on serotonergic neurons as heteroreceptors. nih.gov When activated by norepinephrine, these autoreceptors initiate a negative feedback loop that inhibits further norepinephrine release. By blocking these receptors, this compound disinhibits the neuron, leading to a significant increase in the release of norepinephrine. nih.gov Similarly, by blocking α2-adrenergic heteroreceptors on serotonergic nerve terminals, this compound enhances the release of serotonin. This dual enhancement of noradrenergic and serotonergic neurotransmission through receptor blockade, rather than reuptake inhibition, is the hallmark of the Noradrenergic and Specific Serotonergic Antidepressant (NaSSA) class, to which this compound belongs. iiab.mewikipedia.org
Signal Transduction Modulation: The receptors targeted by this compound (α2-adrenergic, 5-HT2, and H1) are all G-protein-coupled receptors (GPCRs). unc.edu When a ligand binds to a GPCR, it triggers a conformational change that activates intracellular G-proteins. nih.gov This activation initiates a cascade of intracellular events known as a signal transduction pathway. youtube.com For example, the activated G-protein can modulate the activity of enzymes like adenylyl cyclase, which in turn alters the levels of second messengers such as cyclic AMP (cAMP). youtube.comkhanacademy.org These second messengers then activate protein kinases (e.g., protein kinase A), which phosphorylate various target proteins, ultimately leading to changes in gene expression, receptor density, and neuronal excitability. khanacademy.orgnih.govnih.gov By acting as an antagonist or inverse agonist at these key GPCRs, this compound initiates a complex series of downstream signaling events that are believed to underlie the slow-onset adaptations in neural circuitry responsible for its therapeutic effects. nih.govnih.gov
Structure Activity Relationship Sar Studies of Aptazapine
Identification of Pharmacophoric Elements Critical for Receptor Binding
A pharmacophore represents the essential molecular features that are necessary for a compound to bind to a specific receptor and elicit a biological response. unina.itbiorxiv.org These features can include hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and charged groups, arranged in a specific three-dimensional orientation. unina.itbiorxiv.org For Aptazapine, its activity at α2-adrenergic, 5-HT2, and H1 receptors suggests that specific structural elements within its tetracyclic framework are crucial for recognition and binding by these distinct receptor types. While detailed, atom-by-atom pharmacophore models specifically for this compound binding to each of its targets were not extensively found in the search results, the general principles of pharmacophore identification apply. The presence of nitrogen atoms within the pyrazino[1,2-a]pyrrolo[2,1-c] nih.govnih.govbenzodiazepine core is likely important for interactions with polar or charged residues in the binding pockets of its target receptors. The aromatic rings contribute to hydrophobic and pi-pi interactions. The methyl group on one of the nitrogen atoms may also play a role in binding or influencing the molecule's conformation.
Impact of Structural Modifications on Receptor Affinity and Functional Activity
While direct experimental data on specific this compound analogs and their binding affinities were not retrieved, SAR studies in general involve synthesizing compounds with modifications such as:
Alterations to the nitrogen substituents.
Modifications of the aromatic ring systems (e.g., adding halogens, alkyl groups, or changing substitution patterns).
Changes to the size or flexibility of the bridging units.
Such modifications would typically be evaluated by in vitro binding assays to determine their impact on affinity (e.g., Ki or IC50 values) for the α2-adrenergic, 5-HT2, and H1 receptors. Functional assays would then be performed to assess whether the modified compounds retain or alter the functional activity (antagonism, inverse agonism).
Ligand-Receptor Docking and Computational Modeling in this compound SAR
Computational methods, such as ligand-receptor docking and molecular modeling, are powerful tools used in SAR studies to understand how a molecule interacts with its target receptor at an atomic level. uneb.briipseries.orgsarpublication.com These techniques can predict binding poses, estimate binding affinities, and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and amino acid residues in the receptor's binding site. uneb.briipseries.orgsarpublication.com
For this compound, computational modeling could be used to:
Predict how this compound fits into the binding pockets of α2-adrenergic, 5-HT2, and H1 receptors.
Identify the specific amino acid residues in each receptor that are critical for this compound binding.
Analyze the types of interactions (e.g., ionic, hydrogen bonding, van der Waals) that stabilize the ligand-receptor complex.
Evaluate the potential binding modes of structural analogs of this compound and correlate predicted binding energies with experimentally determined affinities.
While specific computational studies on this compound were not detailed in the search results, the general application of these methods in SAR is well-established. uneb.briipseries.orgsarpublication.comnih.govresearchgate.net Docking algorithms explore different orientations and conformations of the ligand within the receptor's binding site, and scoring functions are used to rank these poses based on their estimated binding energy. uneb.brsarpublication.comnih.gov Molecular dynamics simulations can further refine these interactions by accounting for the flexibility of both the ligand and the receptor. uneb.br
Comparative SAR Analysis with Structurally Related Scaffolds
Comparing the SAR of this compound with compounds possessing structurally related scaffolds can provide valuable insights into the contribution of the core tetracyclic system and its substituents to activity and selectivity. This compound shares structural features with other tetracyclic compounds, particularly those explored as antidepressants or agents acting on monoaminergic systems, such as mianserin (B1677119) and mirtazapine (B1677164). wikipedia.orgwikipedia.org
As mentioned earlier, this compound's higher potency at α2-adrenergic receptors compared to mianserin highlights the importance of the specific tetracyclic architecture. Mirtazapine, another NaSSA, also acts as an α2-adrenergic antagonist and 5-HT2 and H1 receptor antagonist/inverse agonist, similar to this compound. wikipedia.org However, mirtazapine has a different arrangement of rings (a piperazino-azepine fused to an aromatic ring system). wikipedia.org A comparative SAR analysis would involve examining how variations in the core scaffold, the nature and position of heteroatoms (nitrogen), and the attached substituents in this compound, mianserin, mirtazapine, and other related compounds influence their binding profiles and functional activities at α2-adrenergic, serotonin (B10506), and histamine (B1213489) receptors. nih.govnih.gov
Such a comparison would help to:
Identify the conserved structural features across these scaffolds that are necessary for activity at common targets (e.g., α2-adrenergic receptors).
Determine the structural elements responsible for differential selectivity among the receptor subtypes (e.g., why this compound is more potent at α2 than mianserin, or how the selectivity profiles of this compound and mirtazapine differ).
Guide the design of novel compounds with improved potency, selectivity, or desired functional profiles by combining favorable structural features from different scaffolds. nih.govnih.govnih.gov
While detailed comparative SAR data was not found, the known activities of this compound, mianserin, and mirtazapine strongly suggest that the precise arrangement of the tetracyclic system and the nature of the nitrogen atoms are key determinants of their distinct pharmacological profiles.
Preclinical Mechanistic Investigations of Aptazapine
In Vitro Assays for Aptazapine Receptor Occupancy and Functional Pharmacology
In vitro studies have demonstrated this compound's potent inhibitory effects on receptor binding. Specifically, this compound potently inhibited the binding of 3H-clonidine, a known α2-adrenoceptor agonist, in vitro. nih.gov This finding aligns with its classification as a potent α2-adrenergic receptor antagonist. wikipedia.orgdrugbank.com Comparisons with related compounds like mianserin (B1677119) have shown this compound to be approximately 10 times more potent at α2-adrenergic receptors. wikipedia.orgdrugbank.com
Beyond α2-adrenergic receptors, this compound has also shown activity at serotonin (B10506) receptors. In vitro studies indicated that this compound displaced 3H-spiroperidol binding from 5-HT2 binding sites in the frontal cortex. nih.gov This suggests an antagonistic action at 5-HT2 receptors, further contributing to its NaSSA profile. wikipedia.orgdrugbank.comwikipedia.org
While this compound exhibits significant affinity for α2-adrenergic and 5-HT2 receptors, in vitro studies have indicated no appreciable blockade of norepinephrine (B1679862) or serotonin uptake. nih.gov This distinguishes its mechanism from reuptake inhibitors.
Radioligand binding assays are a gold standard for assessing compound interaction and affinity with G-protein-coupled receptors (GPCRs), such as adrenergic and serotonin receptors. eurofinsdiscovery.comeurofins.com These assays can determine a compound's affinity for a receptor and, when combined with functional assays, provide a comprehensive in vitro pharmacological profile. eurofinsdiscovery.comeurofins.com Functional assays, such as those measuring downstream signaling pathways like cyclic adenosine (B11128) monophosphate (cAMP), are used to determine if a compound acts as an agonist or antagonist. eurofins.comnih.gov
In Vivo Pharmacological Characterization in Animal Models
In vivo studies using animal models have been crucial for understanding the functional consequences of this compound's receptor interactions within a living system. These models allow for the investigation of neurochemical changes, neurophysiological effects, and behavioral outcomes. minervaimaging.compharmaron.comblogspot.com
Neurochemical Effects on Noradrenergic and Serotonergic Pathways
This compound's primary mechanism involves the antagonism of α2-adrenergic receptors. wikipedia.orgdrugbank.com These receptors function as autoreceptors on noradrenergic neurons and heteroreceptors on other neurons, including serotonergic neurons, to regulate neurotransmitter release through negative feedback. wikipedia.orgnih.govwikipedia.org By blocking α2-autoreceptors, this compound is expected to increase the release of norepinephrine. wikipedia.orgnih.gov Similarly, blockade of α2-heteroreceptors on serotonergic neurons can lead to enhanced serotonin release. wikipedia.org This dual action on both noradrenergic and serotonergic systems underlies its classification as a NaSSA. wikipedia.orgdrugbank.comwikipedia.org
Studies on related NaSSAs like mirtazapine (B1677164) have shown that blocking central presynaptic α2-adrenoceptors leads to increased serotonin and norepinephrine release. nih.govnih.govnih.gov Mirtazapine, for instance, increases serotonergic cell-firing in the dorsal raphe and serotonin release in the hippocampus, effects attributed to noradrenergic enhancement of serotonergic cell-firing and blockade of noradrenaline-mediated inhibition of hippocampal serotonin release. nih.govnih.gov While specific detailed neurochemical studies on this compound in this regard were not extensively found, its shared mechanism with mirtazapine suggests similar effects on neurotransmitter release.
Neurophysiological Studies of Central Alpha-2 Adrenoceptor Blockade
Neurophysiological studies in animals can directly assess the impact of this compound on neuronal activity modulated by α2-adrenoceptors. For example, in vivo studies evaluated this compound's effect on locus coeruleus neuronal firing rate, a key noradrenergic nucleus. nih.gov Clonidine, an α2-adrenoceptor agonist, typically suppresses the firing rate of locus coeruleus neurons. nih.gov this compound was shown to attenuate this suppressant action of clonidine, providing in vivo evidence of its α2-adrenoceptor antagonist activity. nih.gov
The mechanism of action of α2-adrenoceptor blockers can involve both presynaptic effects (inhibiting negative feedback on norepinephrine release) and postsynaptic effects (inhibiting the effects of norepinephrine on postsynaptic α2-adrenoceptors). nih.gov The prevailing effect can depend on the specific behavior or physiological response being studied. nih.gov
Behavioral Phenotyping for Mechanistic Understanding (e.g., Clonidine-induced Mydriasis, Cataplexy Suppression)
Behavioral models in animals are used to investigate the functional consequences of this compound's pharmacological actions. These models can provide insights into potential therapeutic effects and further confirm the in vivo activity at target receptors.
Clonidine, as an α2-adrenoceptor agonist, is known to induce miosis (pupil constriction) in humans and animals, an effect mediated by sympathetic inhibition. nih.gov Conversely, α2-adrenoceptor antagonists like yohimbine (B192690) can evoke mydriasis (pupil dilation) due to increased sympathetic activity and reduced parasympathetic outflow. nih.gov Attenuation of clonidine-induced miosis by this compound in an animal model would serve as a behavioral correlate of its α2-adrenoceptor blocking activity. While specific studies on this compound and clonidine-induced mydriasis were not detailed in the search results, this type of assay is a standard method for evaluating α2-adrenoceptor antagonists in vivo.
The suppression of cataplexy is another behavioral endpoint relevant to noradrenergic and serotonergic modulation. Cataplexy, a sudden loss of muscle tone, is associated with dysregulation of these systems. Drugs that enhance noradrenergic and serotonergic neurotransmission, particularly through α2-adrenoceptor blockade and modulation of serotonin receptors, can influence cataplexy. While direct studies of this compound on cataplexy suppression were not found, this behavioral model is relevant to the pharmacological class of NaSSAs and could be used to investigate this compound's effects.
In vivo pharmacological models encompass a wide range of assays in various animal species, including rodents, to evaluate drug efficacy, safety, and pharmacokinetic properties. minervaimaging.compharmaron.com These models are essential for translating in vitro findings to a living system. blogspot.com
Investigation of Enzymatic Interactions (e.g., Adenyl Cyclase Inhibition)
This compound's interaction with α2-adrenergic receptors is coupled to intracellular signaling pathways, particularly those involving adenylyl cyclase. α2-adrenergic receptors are G protein-coupled receptors typically associated with the Gi heterotrimeric G-protein. wikipedia.org Activation of Gi proteins inhibits the enzyme adenylyl cyclase, which is responsible for converting ATP into cyclic AMP (cAMP), a crucial secondary messenger. wikipedia.orgscbt.comwikipedia.orgmerckmillipore.com
Adenylyl cyclase inhibitors are compounds that directly or indirectly reduce the activity of adenylyl cyclase, leading to decreased cAMP levels. scbt.com Studying the effects of this compound on adenylyl cyclase activity, perhaps in the presence of α2-adrenoceptor agonists, would provide further mechanistic detail on its intracellular signaling profile.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 51355 |
| Mianserin | 4164 |
| Mirtazapine | 4205 |
| Clonidine | 2803 |
| Yohimbine | 8966 |
| Spiroperidol | 5282113 |
| Norepinephrine | 439260 |
| Serotonin | 5208 |
| Prazosin | 4893 |
| ATP | 5957 |
| Cyclic AMP | 6076 |
Data Tables
Based on the search results, detailed quantitative data (e.g., IC50 values for receptor binding, dose-response curves for in vivo effects) for this compound across all the specified sections were not consistently available to create interactive tables. However, the key findings regarding its receptor interactions and in vivo effects can be summarized qualitatively or with the limited quantitative data found.
Table 1: Summary of this compound's In Vitro Receptor Interactions
| Receptor Target | Interaction Type | Notes | Source |
| α2-adrenergic receptor | Antagonist | Potent, ~10x more potent than mianserin | wikipedia.orgdrugbank.com |
| 5-HT2 receptor | Antagonist | Displaced 3H-spiroperidol binding | wikipedia.orgnih.gov |
| H1 receptor | Inverse Agonist | wikipedia.orgdrugbank.com | |
| Norepinephrine transporter | No significant effect | wikipedia.orgdrugbank.comnih.gov | |
| Serotonin transporter | No significant effect | wikipedia.orgdrugbank.comnih.gov |
Table 2: Summary of this compound's In Vivo Effects (Based on Available Data and Class Properties)
| In Vivo Model/Effect | Observed Effect (this compound) | Implied Mechanism | Source (Direct or Class-based) |
| Attenuation of clonidine's suppressant action on locus coeruleus neuronal firing rate | Attenuated suppression | Central α2-adrenoceptor blockade | nih.gov |
| Neurochemical effects (implied) | Increased norepinephrine and serotonin release | Blockade of α2-autoreceptors and heteroreceptors | wikipedia.orgnih.gov (Class-based) |
| Clonidine-induced mydriasis (expected) | Attenuation of miosis (expected based on class) | α2-adrenoceptor antagonism | nih.gov (Class-based) |
| Cataplexy suppression (potential) | Potential for suppression (based on class mechanism) | Modulation of noradrenergic and serotonergic systems | (Class-based) |
Aptazapine As a Research Tool and Its Contributions to Neuropharmacology
Utility of Aptazapine as a Selective Pharmacological Probe
This compound is characterized by its potent antagonism of alpha-2 adrenergic receptors. drugbank.comwikipedia.org This action is notably more effective than that of related compounds like mianserin (B1677119). drugbank.comwikipedia.orgdrugbank.com Beyond its effects on alpha-2 adrenergic receptors, this compound also acts as an antagonist at 5-HT2 receptors and an inverse agonist at H1 receptors. drugbank.comwikipedia.orgdrugbank.com It does not, however, significantly affect the reuptake of serotonin (B10506) or norepinephrine (B1679862). drugbank.comwikipedia.orgdrugbank.com This specific combination of receptor interactions, particularly its potent alpha-2 adrenergic receptor antagonism and its activity at certain serotonin and histamine (B1213489) receptors, makes this compound a selective tool for investigating the roles of these systems in the brain. smolecule.com
The selectivity of this compound for these receptors allows researchers to manipulate specific pathways and observe the resulting effects on neuronal activity and behavior. This is crucial for dissecting the complex interplay between different neurotransmitter systems.
Insights Gained into Receptor Subtype Functions and Neural Circuits
Research utilizing this compound has provided insights into the functions of alpha-2 adrenergic, 5-HT2, and H1 receptor subtypes within neural circuits. smolecule.com By blocking alpha-2 adrenergic receptors, this compound can increase the release of norepinephrine and serotonin, as these receptors typically act as inhibitory autoreceptors and heteroreceptors, respectively. oup.com This mechanism is central to the proposed action of NaSSAs. oup.com
Studies involving this compound and similar compounds have helped elucidate how modulating these receptors can influence various neural processes. For instance, the interaction with 5-HT2 receptors, particularly 5-HT2A receptors, has been implicated in modulating prefrontal-striatal functional connectivity and has relevance to the effects of certain psychotropic drugs. nih.govwikipedia.org The potent H1 receptor inverse agonism of this compound is also noteworthy, as H1 receptor activity has been linked to effects such as sedation and weight gain, which are sometimes observed with psychotropic medications. nih.govnih.govwikipedia.org
While specific detailed research findings solely focused on this compound's use to map neural circuits were not extensively found in the search results, its defined receptor profile allows for its application in studies investigating the impact of alpha-2 adrenergic, 5-HT2, and H1 receptor modulation on circuit function. Research in neuropharmacology frequently employs selective ligands to understand the contribution of specific receptor subtypes to the activity of neural circuits involved in mood, cognition, and other behaviors. frontiersin.orgvanderbilt.edu
Influence of this compound Research on the Development of Subsequent NaSSAs
This compound's pharmacological profile, particularly its alpha-2 adrenergic receptor antagonism and its effects on serotonin receptors, aligns it with the class of antidepressants known as Noradrenergic and Specific Serotonergic Antidepressants (NaSSAs). wikipedia.orgoup.com NaSSAs are characterized by their dual action of increasing both noradrenergic and serotonergic transmission, often through mechanisms involving alpha-2 receptor blockade and antagonism of certain serotonin receptor subtypes like 5-HT2 and 5-HT3. oup.com
Although this compound itself was not marketed, the research conducted on its pharmacological properties and its effects in preclinical studies likely contributed to the understanding of the therapeutic potential of modulating alpha-2 adrenergic and specific serotonergic receptors for the treatment of depression and potentially other psychiatric conditions. drugbank.comsmolecule.com The development of subsequent NaSSAs, such as mirtazapine (B1677164), which shares some pharmacological similarities with this compound, may have been influenced by the earlier research into compounds like this compound. wikipedia.orgoup.com Mirtazapine is also a potent alpha-2 adrenergic antagonist and a potent antagonist of 5-HT2 and 5-HT3 receptors, as well as a strong H1 antagonist. oup.comnih.gov
The investigation of this compound helped validate the concept that simultaneously targeting these receptor systems could be a viable approach for antidepressant development.
Future Directions and Open Questions in Aptazapine Research
Unexplored Aspects of Aptazapine’s Receptorome
While this compound is recognized as a potent α₂-adrenergic receptor antagonist and also acts as a 5-HT₂ receptor antagonist and H₁ receptor inverse agonist, its complete receptor binding profile may not be fully characterized. wikipedia.org Future studies should aim to comprehensively map this compound's interactions across a wider range of receptors and transporters to identify potential off-targets and understand the full scope of its pharmacological effects. Given its structural similarity to benzodiazepines, exploring its activity at GABA receptors could also be a relevant area of investigation. ontosight.ai Furthermore, research into potential interactions with neurotransmitter systems beyond serotonin (B10506) and norepinephrine (B1679862), such as dopamine (B1211576) and glutamate (B1630785), could reveal additional facets of its activity. smolecule.com Identifying unexplored targets could provide insights into novel therapeutic possibilities or potential liabilities.
Application of Advanced Pharmacological Techniques to this compound Research
Advanced pharmacological techniques can significantly deepen the understanding of this compound's mechanism of action. Techniques such as functional selectivity studies could reveal how this compound differentially modulates signaling pathways downstream of its target receptors. nih.govnih.gov This is particularly relevant for G protein-coupled receptors, which are targets for this compound, as even slight structural changes can lead to varied biological functionalities. researchgate.net In vitro studies using cultured cells or receptor assays can provide detailed information on binding kinetics and receptor- G protein coupling. researchgate.netnih.govfrontiersin.org Implementing advanced in vivo models, beyond traditional behavioral despair tests used for antidepressants, could help to understand this compound's effects on specific neural circuits and behaviors related to its known receptor targets. nih.govfrontiersin.orgopenaccessjournals.commdpi.com Techniques like microdialysis could be employed to measure neurotransmitter levels in specific brain regions following this compound administration, providing a clearer picture of its neurochemical effects.
Theoretical and Computational Research Opportunities
Computational approaches offer powerful tools to complement experimental studies on this compound. Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models correlating this compound's chemical structure with its biological activities at various receptors. mdpi.commdpi.comresearchgate.netnih.govnih.gov This can help in designing novel analogs with potentially improved selectivity or potency. Molecular dynamics simulations can provide insights into the dynamic interactions between this compound and its target receptors at an atomic level, revealing preferred binding poses and conformational changes. researchgate.net In silico screening approaches can be utilized to predict potential new targets for this compound based on its structural features and known ligand-binding sites, aiding in the identification of unexplored aspects of its receptorome. nih.govscielo.br These theoretical methods can guide future experimental design and prioritize research directions.
Integration of this compound Research into Broader Chemical Biology Paradigms
Research on this compound can be integrated into broader chemical biology paradigms to explore its potential as a tool compound or to understand its polypharmacological nature. Given its defined receptor profile, this compound could potentially be used as a chemical probe to investigate the physiological roles of α₂-adrenergic, 5-HT₂, and H₁ receptors in various biological processes. Exploring this compound within the context of polypharmacology, the concept that a single drug can interact with multiple targets, is crucial. scielo.org.mxnih.govnih.govf1000research.comresearchgate.net Understanding its multi-target interactions can provide valuable insights into the complexities of drug action and potentially lead to the identification of new therapeutic opportunities or explanations for observed effects. nih.gov Integrating this compound research with studies on related tetracyclic compounds or other ligands targeting similar receptors can contribute to a more comprehensive understanding of structure-activity relationships and receptor biology within this class of molecules.
Q & A
Basic Research Questions
Q. What analytical methods are considered gold standards for quantifying Aptazapine in biological matrices, and how can researchers ensure reproducibility?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) for quantification, as these methods are validated for sensitivity and specificity in plasma, urine, and blood matrices. Ensure reproducibility by adhering to FDA/ICH guidelines for method validation (linearity, accuracy, precision). Include detailed protocols for sample preparation, instrument calibration, and quality control samples .
- Key Considerations : Validate methods using inclusion/exclusion criteria (e.g., matrix type, detection limits) and cross-validate results with independent labs .
Q. How should researchers design a preliminary pharmacokinetic study for this compound in rodent models?
- Methodological Answer : Employ a crossover or parallel-group design with dose-ranging studies. Use the PICO framework (Population: rodent models; Intervention: this compound dosing; Comparison: placebo/control; Outcome: plasma concentration-time profiles) to structure hypotheses. Collect blood samples at predefined intervals (e.g., 0, 1, 4, 8, 24 hours post-administration) .
- Key Considerations : Account for inter-individual variability by using ≥6 animals per group and stratify by weight/sex. Document ethical approvals and housing conditions per ARRIVE guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported this compound receptor-binding affinities across studies?
- Methodological Answer : Conduct a scoping review to map methodological variations (e.g., radioligand assays vs. computational docking). Use PRISMA-ScR guidelines to systematically compare protocols, including receptor isoforms, buffer conditions, and temperature/pH settings. Perform meta-regression to identify confounding variables .
- Key Considerations : Validate findings using orthogonal assays (e.g., surface plasmon resonance) and report effect sizes with 95% confidence intervals to quantify uncertainty .
Q. What strategies are effective for integrating multi-omics data (e.g., transcriptomics, proteomics) to elucidate this compound’s mechanisms of action?
- Methodological Answer : Apply systems biology approaches, such as weighted gene co-expression network analysis (WGCNA), to identify hub genes/proteins modulated by this compound. Use pathway enrichment tools (e.g., DAVID, STRING) to map interactions. Cross-reference with pharmacokinetic data to establish temporal causality .
- Key Considerations : Address batch effects via ComBat normalization and validate targets using CRISPR/Cas9 knockout models. Deposit raw data in public repositories (e.g., GEO, PRIDE) .
Q. How can machine learning improve this compound toxicity prediction in underrepresented populations?
- Methodological Answer : Train ensemble models (e.g., random forest, XGBoost) on toxicity datasets (e.g., Tox21, ChEMBL) incorporating demographic variables (age, ethnicity, comorbidities). Use SHAP (SHapley Additive exPlanations) values to interpret feature importance. Validate models using external cohorts and synthetic minority oversampling (SMOTE) to address class imbalance .
- Key Considerations : Ensure transparency by publishing code (GitHub) and complying with FAIR data principles. Address ethical risks via bias audits .
Methodological Frameworks
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in heterogeneous patient cohorts?
- Methodological Answer : Use mixed-effects models to account for within-subject and between-subject variability. Apply the Akaike Information Criterion (AIC) to compare linear vs. sigmoidal models. For non-linear dynamics, employ Hill equation fitting with bootstrapping to estimate EC₅₀ values .
- Key Considerations : Report exact p-values (not thresholds like p < 0.05) and adjust for multiple comparisons (e.g., Benjamini-Hochberg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
